N,N-Dimethyl-N'-phenylsulfamide

Description

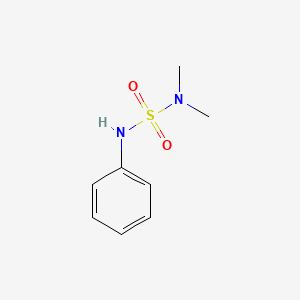

Structure

3D Structure

Properties

IUPAC Name |

(dimethylsulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQDISRALTLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197041 | |

| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-17-2 | |

| Record name | N,N-Dimethyl-N′-phenylsulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4710-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004710172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-N'-phenylsulphamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Dimethylsulfamoylamino)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F78F3X5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure

An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Chemical Properties and Structure

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a chemical compound belonging to the class of sulfamides.[1][2] It is primarily recognized as a metabolite of the fungicide dichlofluanid, and its presence in environmental samples is often indicative of the degradation of this agrochemical.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure

N,N-Dimethyl-N'-phenylsulfamide consists of a sulfamide core structure where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is disubstituted with two methyl groups.[1][2] The central sulfur atom is double-bonded to two oxygen atoms.

Caption: 2D Chemical Structure of N,N-Dimethyl-N'-phenylsulfamide.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-N'-phenylsulfamide is presented in the table below. These properties have been compiled from various chemical databases.

| Property | Value | Reference |

| IUPAC Name | (dimethylsulfamoylamino)benzene | [2][3] |

| CAS Number | 4710-17-2 | [1][3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 200.26 g/mol | [2][3] |

| Melting Point | 83-84 °C | [1] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [1] |

| XLogP3 | 0.9 | [1][2] |

| Topological Polar Surface Area | 57.8 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

General Synthesis

While specific, detailed synthesis protocols for N,N-Dimethyl-N'-phenylsulfamide are not extensively published, a general and common strategy for preparing N-aryl sulfamides involves the reaction of a substituted aniline with a sulfamoyl chloride.[3] In this case, the synthesis would proceed via the reaction of aniline with N,N-dimethylsulfamoyl chloride.

Caption: General synthetic workflow for N,N-Dimethyl-N'-phenylsulfamide.

Methodology Outline:

-

Aniline is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also act as a base to neutralize the HCl byproduct.

-

The solution is cooled in an ice bath.

-

N,N-dimethylsulfamoyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up, which may involve washing with dilute acid and brine, followed by drying of the organic layer.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield pure N,N-Dimethyl-N'-phenylsulfamide.

Analytical Methods

The analysis and quantification of N,N-Dimethyl-N'-phenylsulfamide, particularly in environmental samples, can be achieved using chromatographic techniques coupled with mass spectrometry. A robust method for the determination of the related compound N,N-dimethylsulfamide (DMS) in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and a similar approach would be applicable here.[4]

UPLC-MS/MS Analysis Protocol Outline:

-

Sample Preparation: For aqueous samples, the primary step involves the addition of a suitable internal standard to compensate for matrix effects.[4]

-

Chromatography: Separation is performed on a UPLC system, typically with a C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For N,N-Dimethyl-N'-phenylsulfamide, the precursor ion would be [M+H]⁺ with m/z 201.0692.[2]

Biological Role and Significance

The primary documented role of N,N-Dimethyl-N'-phenylsulfamide is as a transformation product and metabolite of the fungicide dichlofluanid.[1][2] Consequently, its detection in environmental matrices such as soil and water serves as a biomarker for the degradation of the parent pesticide.[3] There is limited evidence in the available scientific literature to suggest that this compound is widely used as a model for studying sulfamide chemistry or that it possesses significant intrinsic biological activity that has been explored for drug development purposes.[3]

References

- 1. echemi.com [echemi.com]

- 2. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-N'-phenylsulfamide | 4710-17-2 | Benchchem [benchchem.com]

- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (dimethylsulfamoylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the formation of (dimethylsulfamoylamino)benzene, also known as N,N-dimethyl-N'-phenylsulfamide. This compound is a key structural motif in medicinal chemistry and agrochemistry. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the reaction mechanisms through detailed diagrams.

Core Synthesis Pathways

The synthesis of (dimethylsulfamoylamino)benzene and its derivatives is predominantly achieved through two principal routes: classical nucleophilic substitution and modern visible-light-mediated sulfonylation.

Pathway 1: Nucleophilic Substitution of Aniline with Dimethylsulfamoyl Chloride

This is the most conventional and widely employed method for the synthesis of N,N-dimethyl-N'-phenylsulfamide. The reaction involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of dimethylsulfamoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient sulfur atom of dimethylsulfamoyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Nucleophilic substitution pathway for (dimethylsulfamoylamino)benzene synthesis.

Pathway 2: Visible-Light-Mediated Sulfonylation

A more recent and greener alternative involves the use of visible-light photoredox catalysis. This method utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents, which react with anilines under mild conditions.[1]

Mechanism: This reaction proceeds through a radical mechanism. A photocatalyst, upon excitation by visible light, oxidizes aniline to a radical cation. Concurrently, the reduced photocatalyst can reduce the sulfonyl fluoride to generate a sulfonyl radical. These two radical species then couple to form the desired sulfonated aniline product.[1][2]

References

An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N'-phenylsulfamide, a molecule of significant interest in environmental and toxicological studies, is primarily recognized as a principal metabolite of the broad-spectrum fungicide dichlofluanid. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of N,N-Dimethyl-N'-phenylsulfamide. It details its formation through the metabolic breakdown of dichlofluanid, summarizes its physicochemical characteristics, and presents available information on its synthesis and biological implications. This document aims to serve as a foundational resource for researchers and professionals engaged in the study of pesticide metabolism, environmental science, and toxicology.

Discovery and History

The discovery of N,N-Dimethyl-N'-phenylsulfamide is intrinsically linked to the study of the fungicide dichlofluanid (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-phenylsulfamide). Initially, N,N-Dimethyl-N'-phenylsulfamide was not the subject of targeted synthesis for its intrinsic properties but was rather identified as a significant transformation product of dichlofluanid in various environmental and biological systems.[1]

The use of dichlofluanid as a protective foliar fungicide led to investigations into its metabolic fate in plants, animals, and soil. These studies revealed that the primary degradation pathway of dichlofluanid involves the cleavage of the N-S bond, leading to the formation of N,N-Dimethyl-N'-phenylsulfamide. This metabolic process is a key factor in the environmental persistence and toxicological assessment of dichlofluanid.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-N'-phenylsulfamide is presented in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | PubChem |

| Molecular Weight | 200.26 g/mol | PubChem[2][3] |

| CAS Number | 4710-17-2 | PubChem[2][3] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Water Solubility | Not available | --- |

| LogP | 1.8 (Predicted) | --- |

| pKa | Not available | --- |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of N,N-Dimethyl-N'-phenylsulfamide are not extensively documented in publicly available literature, the general synthetic route involves the reaction of an appropriately substituted aniline with N,N-dimethylsulfamoyl chloride.

General Synthetic Strategy:

The synthesis would likely proceed via the nucleophilic substitution of the chloride on N,N-dimethylsulfamoyl chloride by the amino group of aniline.

-

Reactants: Aniline and N,N-Dimethylsulfamoyl Chloride

-

Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The crude product would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure N,N-Dimethyl-N'-phenylsulfamide.

Characterization:

The structure of the synthesized N,N-Dimethyl-N'-phenylsulfamide would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the aromatic and dimethylamino protons and carbons, as well as their respective chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches.

Metabolic Pathway of Dichlofluanid to N,N-Dimethyl-N'-phenylsulfamide

The primary mechanism for the formation of N,N-Dimethyl-N'-phenylsulfamide in biological systems is the metabolic degradation of the fungicide dichlofluanid. This process is believed to be initiated by the cleavage of the sulfenamide (N-S) bond.

Enzymatic Involvement:

While the specific enzymes have not been definitively identified in all organisms, the hydrolysis of the N-S bond is a common metabolic reaction. This cleavage can be catalyzed by various enzymes, including:

-

Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is known to be involved in the metabolism of a wide range of xenobiotics, including pesticides.[4][5] They can catalyze oxidative cleavage of the N-S bond.

-

Esterases: Although dichlofluanid is not an ester, some esterases exhibit broad substrate specificity and could potentially hydrolyze the N-S bond.[2][6][7][8]

The metabolic breakdown of dichlofluanid is a detoxification pathway, as the resulting N,N-Dimethyl-N'-phenylsulfamide is generally considered to be less toxic than the parent compound.

Metabolic Transformation of Dichlofluanid:

Caption: Metabolic conversion of Dichlofluanid.

Biological Activity and Toxicology

The primary biological relevance of N,N-Dimethyl-N'-phenylsulfamide is as a metabolite of dichlofluanid. As such, its toxicological profile is often considered in the context of the overall toxicity of the parent fungicide. Generally, the formation of N,N-Dimethyl-N'-phenylsulfamide is considered a detoxification step, as the reactive (dichlorofluoromethyl)thio moiety of dichlofluanid is removed.

Limited independent toxicological data is available for N,N-Dimethyl-N'-phenylsulfamide. Further research is needed to fully characterize its own potential for biological activity and toxicity.

Conclusion

N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide dichlofluanid, and its discovery and history are closely tied to the study of this pesticide. While its synthesis is straightforward in principle, detailed experimental protocols are not widely published. The metabolic transformation from dichlofluanid is a critical detoxification pathway, likely mediated by enzymes such as cytochrome P450s. This technical guide provides a foundational understanding of N,N-Dimethyl-N'-phenylsulfamide for researchers in environmental science, toxicology, and drug development, highlighting the need for further investigation into its synthesis, biological activity, and the specific enzymatic pathways involved in its formation.

References

- 1. 291. Dichlofluanid (WHO Pesticide Residues Series 4) [inchem.org]

- 2. Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Esterase is a powerful tool for the biodegradation of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newcastle University eTheses: Role of esterases in the detoxification of pesticides [theses.ncl.ac.uk]

N,N-Dimethyl-N'-phenylsulfamide: A Core Metabolite of the Fungicide Dichlofluanid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a principal metabolite of the fungicide dichlofluanid. Dichlofluanid, a broad-spectrum fungicide, undergoes environmental and metabolic degradation to form DMSA. This document collates and presents key quantitative data on the formation and residue levels of DMSA, details the experimental protocols for its analysis, and visualizes the metabolic and analytical workflows. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and agrochemical development.

Introduction

Dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a fungicide that has been utilized in agriculture to protect various crops from fungal diseases.[1][2] Its environmental fate and metabolic pathways are of significant interest due to the potential for exposure and the toxicological profiles of its degradation products. A primary and stable metabolite of dichlofluanid is N,N-Dimethyl-N'-phenylsulfamide, also known as DMSA or dimethylaminosulfanilide.[3][4] Understanding the conversion of dichlofluanid to DMSA, its persistence, and the methods for its detection are crucial for assessing the environmental impact and potential risks associated with the use of the parent fungicide.

DMSA is formed through the cleavage of the N-S bond in the dichlofluanid molecule, a process that can be initiated by hydrolysis.[1][4] This conversion can occur in various environmental compartments, including water, soil, and on plant surfaces.[5][6] This guide delves into the quantitative aspects of this transformation, the methodologies employed for its study, and the underlying biochemical pathways.

Metabolic Pathway and Formation of N,N-Dimethyl-N'-phenylsulfamide

The primary mechanism for the formation of N,N-Dimethyl-N'-phenylsulfamide from dichlofluanid is hydrolysis. The N-S linkage in the dichlofluanid molecule is susceptible to cleavage, leading to the formation of DMSA and the unstable dichlorofluoromethanethiol moiety.[4] This process can occur both abiotically in the environment and biotically within organisms.

dot

Caption: Metabolic pathway of dichlofluanid to N,N-Dimethyl-N'-phenylsulfamide.

Quantitative Data on Residue Levels

The presence of dichlofluanid and its metabolite DMSA has been quantified in various agricultural products following treatment. The processing of these commodities can significantly impact the residue levels of both the parent compound and the metabolite.

Table 1: Residue Levels of Dichlofluanid and DMSA in Processed Strawberries

| Sample | Dichlofluanid (mg/kg) | N,N-Dimethyl-N'-phenylsulfamide (DMSA) (mg/kg) |

| Berries, unwashed | 5.9 | 1.6 |

| Berries, washed | 0.35 | 0.85 |

| Wash water | 1.95 | 0.2 |

| Juice, raw | 0.02 | 0.85 |

| Juice, pasteurized | Not Detected | 0.9 |

| Pomace | 0.35 | 1.4 |

| Canned fruits | 0.02 | 0.75 |

| Jam | Not Detected | 0.4 |

| Data sourced from a 1979 evaluation of pesticide residues in food.[5] |

Table 2: Residue Levels of Dichlofluanid and DMSA in Grapes and Wine

| Sample | Dichlofluanid (mg/kg) | N,N-Dimethyl-N'-phenylsulfamide (DMSA) (mg/kg) |

| Grapes (19 samples, range) | 1.5 - 12.0 | 0.02 - 0.8 |

| Wine (from treated grapes, range) | Not Detected | 0.1 - 4.0 |

| Data indicates that while dichlofluanid is eliminated during the winemaking process, DMSA is carried over into the final product.[4] |

Experimental Protocols

The determination of dichlofluanid and DMSA residues in various matrices typically involves extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for pesticide residue analysis.[2]

Sample Preparation and Extraction

-

Homogenization: A representative sample of the vegetable or fruit matrix is homogenized.

-

Extraction: A subsample is extracted with a mixture of acetone and ethyl acetate (1:1, v/v). The mixture is vigorously shaken to ensure efficient extraction of the analytes.

-

Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation and remove water from the organic extract.

-

Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: An aliquot of the supernatant (organic extract) is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

-

Vortexing: The tube is vortexed to facilitate the binding of interfering substances (e.g., organic acids, fatty acids, sugars) to the PSA.

-

Centrifugation: The sample is centrifuged to pellet the sorbent and any co-extracted matrix components.

-

Final Extract: The cleaned-up supernatant is collected for GC-MS analysis.

dot

Caption: General workflow for the analysis of dichlofluanid and DMSA residues.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of the analytes.[2]

-

Column: A DB-5MS capillary column (or equivalent) is typically employed for separation.[2]

-

Injection: A splitless injection of the sample extract is performed.[2]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. For example: start at 100°C (hold for 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold for 2 min).[2]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 3: GC-MS Parameters

| Parameter | Setting |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injection Volume | 1 µL (splitless) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (1.2 mL/min) |

| Oven Program | 100°C (2 min) -> 30°C/min to 200°C -> 10°C/min to 280°C (2 min) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| These parameters are illustrative and may require optimization based on the specific instrumentation and matrix.[2] |

Conclusion

N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide dichlofluanid, formed primarily through hydrolysis. Quantitative data demonstrates that while processing can reduce the levels of the parent compound in food commodities, DMSA can persist and in some cases become more concentrated. The analytical methods, particularly GC-MS coupled with d-SPE cleanup, provide a robust framework for the sensitive and selective determination of both dichlofluanid and DMSA residues. This technical guide provides researchers and scientists with a foundational understanding of the metabolic fate of dichlofluanid and the analytical approaches for its monitoring. Further research into the toxicological profile of DMSA is warranted to fully assess the implications of dichlofluanid use in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 291. Dichlofluanid (WHO Pesticide Residues Series 4) [inchem.org]

- 5. 475. Dichlofluanid (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 6. Abiotic fate of tolylfluanid and dichlofluanid in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of N,N-Dimethyl-N'-phenylsulfamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of N,N-Dimethyl-N'-phenylsulfamide, a compound of interest in environmental science and toxicology as a primary metabolite of the fungicide dichlofluanid. This document outlines its melting point and discusses its solubility, providing standardized methodologies for their experimental determination.

Core Physical Properties

The physical characteristics of a compound are critical for understanding its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data for N,N-Dimethyl-N'-phenylsulfamide.

| Physical Property | Value |

| Melting Point | 83-84 °C |

| Solubility | Specific quantitative data is not readily available in published literature. General experimental protocols for determination are provided below. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the melting point and solubility of solid organic compounds like N,N-Dimethyl-N'-phenylsulfamide.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the N,N-Dimethyl-N'-phenylsulfamide sample is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. To pack the sample into the sealed end of the tube, tap the bottom of the tube on a hard surface or drop it through a long glass tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.

-

For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the rate of heating to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility Determination: Saturation Method

This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of N,N-Dimethyl-N'-phenylsulfamide to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vial in a constant temperature bath and agitate it (e.g., by shaking or stirring) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Separation of Saturated Solution: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may be necessary to remove any suspended microcrystals.

-

Quantification:

-

Dilute the obtained saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of N,N-Dimethyl-N'-phenylsulfamide in the diluted solution using a suitable analytical technique.

-

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Workflow and Logical Relationships

The determination of the physical properties of a chemical compound follows a logical workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps in this process.

Caption: Workflow for the determination of physical properties of a chemical compound.

Spectroscopic Profile of N,N-Dimethyl-N'-phenylsulfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound N,N-Dimethyl-N'-phenylsulfamide. It includes available mass spectrometry data, and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and characterization of this and similar molecules.

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a chemical compound of interest in various fields, including as a potential pharmacophore and as a metabolite of the fungicide dichlofluanid.[1] Accurate characterization of its molecular structure is paramount for its application and study. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and representative spectroscopic data for N,N-Dimethyl-N'-phenylsulfamide in a structured format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's structure.

Table 1: Mass Spectrometry Data for N,N-Dimethyl-N'-phenylsulfamide

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| Exact Mass | 200.0619 Da | [1][2] |

| Ionization Mode | Electrospray Ionization (ESI) | [1] |

| Precursor Ion ([M+H]⁺) | m/z 201.0692 | [1] |

Fragmentation Analysis:

Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) of N,N-Dimethyl-N'-phenylsulfamide undergoes fragmentation. The major fragment ions observed in the LC-MS/MS spectrum are summarized in Table 2.

Table 2: Key Fragment Ions of [M+H]⁺ of N,N-Dimethyl-N'-phenylsulfamide

| m/z | Proposed Fragment |

| 137.1063 | [C₆H₅NHSO₂]⁺ |

| 122.0827 | [C₆H₅NH₂]⁺ |

| 92.0522 | [C₆H₅N]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Due to the limited availability of experimentally recorded spectra for N,N-Dimethyl-N'-phenylsulfamide in the public domain, the following data is representative and based on the expected chemical shifts for the functional groups present in the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 3: Predicted ¹H NMR Spectral Data for N,N-Dimethyl-N'-phenylsulfamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.5 | Singlet (broad) | 1H | N-H proton |

| ~ 2.7 | Singlet | 6H | N-CH₃ protons |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 4: Predicted ¹³C NMR Spectral Data for N,N-Dimethyl-N'-phenylsulfamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C (quaternary, aromatic) |

| ~ 129 | CH (aromatic) |

| ~ 125 | CH (aromatic) |

| ~ 120 | CH (aromatic) |

| ~ 38 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. The following are characteristic IR absorption bands expected for N,N-Dimethyl-N'-phenylsulfamide.

Table 5: Predicted IR Absorption Bands for N,N-Dimethyl-N'-phenylsulfamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 1320 - 1360 | Strong | Asymmetric SO₂ stretch |

| ~ 1150 - 1180 | Strong | Symmetric SO₂ stretch |

| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~ 900 - 1000 | Medium | S-N stretch |

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically used.

-

Sample Preparation: A dilute solution of N,N-Dimethyl-N'-phenylsulfamide is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation (LC-MS): The sample is injected into the LC system, and the compound is separated from impurities on a reversed-phase column (e.g., C18).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules ([M+H]⁺).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like N,N-Dimethyl-N'-phenylsulfamide.

References

The Hidden Journey of a Fungicide Metabolite in the Marine Realm: A Technical Guide to N,N-Dimethyl-N'-phenylsulfamide

For Immediate Release

[City, State] – November 1, 2025 – A comprehensive technical guide released today sheds light on the environmental fate and impact of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a significant marine xenobiotic metabolite. This in-depth whitepaper offers critical insights for researchers, scientists, and drug development professionals on the transformation of the widely used antifouling fungicide dichlofluanid into this persistent and mobile compound and its subsequent degradation product, N,N-dimethylsulfamide (DMS).

N,N-Dimethyl-N'-phenylsulfamide is not directly introduced into marine ecosystems but is the primary hydrolysis product of dichlofluanid, a biocide used in antifouling paints to prevent the growth of marine organisms on ship hulls. This guide provides a detailed examination of the chemical's lifecycle, from its formation in seawater to its ultimate fate, alongside a review of its potential toxicological effects on marine life.

Transformation and Environmental Fate

Dichlofluanid undergoes rapid hydrolysis in the marine environment, transforming into DMSA. Studies have shown that this conversion is swift, with the parent compound degrading in less than a day in water.[1] DMSA itself is then subject to further degradation, primarily through photodegradation, into the more stable and persistent metabolite, N,N-dimethylsulfamide (DMS). This secondary metabolite is of particular concern due to its potential for long-range transport and accumulation in marine systems.

The degradation pathway of dichlofluanid in the marine environment is a critical aspect of its risk assessment. The initial hydrolysis is a rapid process, leading to the formation of DMSA. This is followed by the slower photodegradation of DMSA to the persistent DMS.

Quantitative Analysis of Environmental Concentrations

While the degradation pathway is established, there is a notable scarcity of quantitative data on the concentrations of DMSA and DMS in various marine compartments. Limited studies have reported environmental concentrations of dichlofluanid in sediments ranging from <1.6 ng/g to 800 ng/g.[2] The rapid degradation of the parent compound suggests that the presence of its metabolites, DMSA and DMS, could be more widespread and persistent. Further research and monitoring are crucial to establish a comprehensive understanding of the environmental burden of these compounds.

| Compound | Matrix | Concentration Range | Reference |

| Dichlofluanid | Marine Sediment | <1.6 ng/g to 800 ng/g | [2] |

| Dichlofluanid | Seawater | Not specified | |

| N,N-Dimethyl-N'-phenylsulfamide (DMSA) | Seawater | Not specified | |

| N,N-dimethylsulfamide (DMS) | Groundwater | Up to 63 µg/L | [3][4] |

Ecotoxicological Profile

The ecotoxicological effects of dichlofluanid and, by extension, its metabolites, are a primary concern for marine ecosystems. While data specifically on DMSA and DMS is limited, studies on the parent compound provide valuable insights into potential risks.

Acute toxicity tests have shown that dichlofluanid can be harmful to a range of marine invertebrates. For instance, the 96-hour lethal concentration (LC50) for juvenile marine mysids (Neomysis awatschensis) was found to be 3.1 µg/L, while for adults it was 24.5 µg/L.[1] Chronic toxicity studies on the same species revealed a significant decrease in the survival rate of juveniles after four weeks of exposure to the No Observed Effect Concentration (NOEC).[1] Furthermore, dichlofluanid has been shown to impair the embryonic development of sea urchins (Echinometra lucunter) with an EC50 of 198.5 µg/L over 40 hours, and affect the copepod Nitocra sp. with a 7-day EC50 of 566.4 µg/L.[2][5]

| Organism | Endpoint | Concentration (µg/L) | Duration | Reference |

| Neomysis awatschensis (juvenile) | LC50 | 3.1 | 96 hours | [1] |

| Neomysis awatschensis (adult) | LC50 | 24.5 | 96 hours | [1] |

| Echinometra lucunter (embryo) | EC50 | 198.5 | 40 hours | [2][5] |

| Nitocra sp. | EC50 | 566.4 | 7 days | [2][5] |

Experimental Protocols

Accurate quantification of DMSA and DMS in marine samples is essential for environmental monitoring and risk assessment. The following outlines a general workflow for the analysis of these polar pesticide metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) for Seawater

Materials:

-

Seawater sample

-

Oasis HLB SPE cartridges

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid

Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Acidify the seawater sample (e.g., 500 mL) with formic acid to a pH of approximately 3. Load the sample onto the conditioned cartridge at a flow rate of about 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other interferences.

-

Elution: Elute the analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and another organic solvent.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for UPLC-MS/MS analysis.

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of DMSA and DMS.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for DMS, adaptable for DMSA):

-

Column: A column suitable for polar compounds, such as a Hypercarb or a similar porous graphitic carbon column.

-

Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DMSA and DMS need to be determined by direct infusion of analytical standards.

-

Internal Standards: The use of isotopically labeled internal standards (e.g., DMSA-d5, DMS-d6) is highly recommended to compensate for matrix effects and variations in instrument response.

Future Outlook

The presence of N,N-Dimethyl-N'-phenylsulfamide and its persistent metabolite N,N-dimethylsulfamide in the marine environment warrants further investigation. Key areas for future research include:

-

Widespread Monitoring: Establishing a baseline of DMSA and DMS concentrations in various marine ecosystems globally.

-

Toxicological Studies: Conducting comprehensive ecotoxicological studies on DMSA and DMS to determine their specific effects on a broader range of marine organisms, including sublethal and chronic impacts.

-

Bioaccumulation and Trophic Transfer: Investigating the potential for these compounds to bioaccumulate in marine food webs.

-

Method Development: Validating and standardizing analytical methods for the routine monitoring of DMSA and DMS in complex marine matrices.

This technical guide serves as a foundational resource for the scientific community to address the knowledge gaps and to better understand and mitigate the potential risks associated with this marine xenobiotic metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethyl-N'-phenylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a sulfamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. It is also recognized as a metabolite of the agrochemical dichlofluanid, making its synthesis relevant for analytical and environmental sciences.[1][2] This document provides a detailed protocol for the chemical synthesis of N,N-Dimethyl-N'-phenylsulfamide in a laboratory setting. The primary method described is the reaction of aniline with N,N-dimethylsulfamoyl chloride, a common and effective strategy for the formation of N-aryl sulfamides.[3]

Chemical Reaction

The synthesis proceeds via the nucleophilic attack of the amino group of aniline on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, with the elimination of hydrogen chloride. A base is typically used to neutralize the HCl byproduct.

Reaction Scheme:

Aniline + N,N-Dimethylsulfamoyl Chloride → N,N-Dimethyl-N'-phenylsulfamide + HCl

Experimental Protocol

Materials and Reagents:

-

Aniline

-

N,N-Dimethylsulfamoyl chloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware and apparatus (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.2 eq.) and stir for 5-10 minutes.

-

Addition of Sulfamoyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq.) in DCM to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N,N-Dimethyl-N'-phenylsulfamide.

-

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

-

Melting Point: Literature melting point is 83-84 °C.[2]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (200.26 g/mol ).[2]

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N,N-Dimethyl-N'-phenylsulfamide.

| Parameter | Value |

| Reactants | |

| Aniline | 1.0 eq. |

| N,N-Dimethylsulfamoyl Chloride | 1.1 eq. |

| Pyridine | 1.2 eq. |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Information | |

| Product Name | N,N-Dimethyl-N'-phenylsulfamide |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Expected Yield | 75 - 90% |

| Purity (post-purification) | >98% |

| Physical Appearance | White to off-white solid |

| Melting Point | 83-84 °C |

Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of N,N-Dimethyl-N'-phenylsulfamide.

Signaling Pathway/Logical Relationship Diagram:

Caption: A diagram showing the roles of reactants and the formation of the final product.

References

Application Notes and Protocols for the Analytical Detection of N,N-Dimethyl-N'-phenylsulfamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSPS), a metabolite of the fungicide dichlofluanid.[1] The following protocols are intended as a guide and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of N,N-Dimethyl-N'-phenylsulfamide in various samples.

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Protocol

a. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (or formic acid for MS compatibility).

-

N,N-Dimethyl-N'-phenylsulfamide reference standard.

c. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

d. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the N,N-Dimethyl-N'-phenylsulfamide reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., with acetonitrile) followed by centrifugation and filtration may be necessary.

e. Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of N,N-Dimethyl-N'-phenylsulfamide in the samples by comparing the peak area to the calibration curve.

Caption: Workflow for the HPLC-UV analysis of N,N-Dimethyl-N'-phenylsulfamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, especially in complex matrices, LC-MS/MS is the method of choice. This method is based on a published UPLC-MS/MS method for the related compound N,N-dimethylsulfamide.[2]

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantitation (LOQ) | ~1.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Experimental Protocol

a. Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

b. Reagents and Standards:

-

As per the HPLC-UV method, but with LC-MS grade solvents.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended to compensate for matrix effects.[2]

c. Chromatographic Conditions:

-

Column: A C18 column suitable for UPLC or HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of methanol or acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

d. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Precursor Ion ([M+H]⁺): m/z 201.07.[1]

-

Product Ions: The specific product ions will need to be determined by infusing a standard solution of N,N-Dimethyl-N'-phenylsulfamide into the mass spectrometer. Based on public data, prominent fragments are observed at m/z 137.11 and 122.08.[1]

-

Collision Energy: Optimize for the specific instrument and transitions.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: e.g., 201.07 -> 137.11

-

Qualifier: e.g., 201.07 -> 122.08

-

e. Standard and Sample Preparation:

-

Similar to the HPLC-UV method, but with the addition of the internal standard to all standards and samples.

Caption: Workflow for LC-MS/MS analysis of N,N-Dimethyl-N'-phenylsulfamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Publicly available mass spectra for N,N-Dimethyl-N'-phenylsulfamide by GC-MS exist.[1]

Qualitative and Semi-Quantitative Data

| Parameter | Observation |

| Molecular Ion (m/z) | 200 |

| Major Fragments (m/z) | 45, and others |

Experimental Protocol

a. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

b. Reagents and Standards:

-

Solvents suitable for GC analysis (e.g., ethyl acetate, dichloromethane).

-

N,N-Dimethyl-N'-phenylsulfamide reference standard.

c. Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Injection Mode: Splitless or split, depending on the required sensitivity.

d. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

e. Standard and Sample Preparation:

-

Dissolve standards and extracted samples in a volatile solvent compatible with GC. Derivatization is generally not required for this compound.

Caption: Workflow for GC-MS analysis of N,N-Dimethyl-N'-phenylsulfamide.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]

References

- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of N,N-Dimethyl-N'-phenylsulfamide in Water Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-N'-phenylsulfamide (DMS) in various water matrices, including drinking water, surface water, and groundwater. The protocol outlines two approaches for sample preparation: a direct injection method for rapid screening and a solid-phase extraction (SPE) method for enhanced sensitivity and matrix effect reduction. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine environmental monitoring and research applications.

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a compound of growing environmental concern, potentially originating from industrial processes or as a degradation product of certain pesticides. Its presence in water sources necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This application note describes a validated LC-MS/MS method to accurately quantify DMS in aqueous samples. The methodology is designed to be accessible to researchers and analysts in environmental science and drug development, providing a detailed protocol from sample collection to data analysis.

Experimental Protocols

Materials and Reagents

-

N,N-Dimethyl-N'-phenylsulfamide (DMS) analytical standard

-

N,N-Dimethyl-N'-phenylsulfamide-d6 (DMS-d6) or other suitable isotopic internal standard

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL or Waters Oasis HLB)

-

Standard laboratory glassware and equipment

Standard Preparation

Prepare a stock solution of DMS in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution in a mixture of water and methanol to construct a calibration curve. Prepare a stock solution of the internal standard (e.g., DMS-d6) in methanol and dilute to a suitable working concentration for spiking into samples and standards.

Sample Preparation

Two options for sample preparation are presented:

Protocol 1: Direct Injection

This method is suitable for rapid analysis of samples with expected higher concentrations or cleaner matrices.[1][2]

-

Collect water samples in clean, pre-rinsed glass bottles.

-

Allow the sample to reach room temperature.

-

For each 1 mL of water sample, add a specific volume of the internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.[1][2]

Protocol 2: Solid-Phase Extraction (SPE)

This method is recommended for trace-level quantification and for complex matrices to reduce interferences.[3][4]

-

Sample Pre-treatment: To a 500 mL water sample, add a chelating agent like EDTA to a final concentration of 0.5 g/L.[3][4] Adjust the pH to between 4 and 7 using a diluted acid or base.[3][4] Spike the sample with the internal standard.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of purified water.[4]

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[3][4]

-

Washing: After loading, wash the cartridge with 5 mL of purified water to remove interfering substances.[3]

-

Elution: Elute the retained analytes with two aliquots of 4 mL of methanol.[4]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 50:50 v/v) and vortex.[4]

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[4]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate[5] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[6] |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.5 kV |

MRM Transitions:

The selection of precursor and product ions is critical for selectivity and sensitivity. Two transitions are typically monitored for each analyte for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| N,N-Dimethyl-N'-phenylsulfamide | [To be determined] | [To be determined] | [To be determined] | [To be optimized] |

| DMS-d6 (Internal Standard) | [To be determined] | [To be determined] | - | [To be optimized] |

Note: The exact m/z values for DMS and its internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar analyses of sulfonamides and N,N-dimethylsulfamide.[1][2][7]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1-10 ng/L[1][2] |

| Limit of Quantification (LOQ) | 5-30 ng/L |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15%[1][2] |

Table 2: Sample Analysis Results (Example)

| Sample ID | Matrix | DMS Concentration (ng/L) |

| Drinking Water A | Drinking Water | < LOQ |

| Surface Water B | Surface Water | 45.2 |

| Groundwater C | Groundwater | 12.8 |

Visualizations

References

- 1. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hpst.cz [hpst.cz]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. journalofchemistry.org [journalofchemistry.org]

- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dimethyl-N'-phenylsulfamide

An in-depth analysis of N,N-Dimethyl-N'-phenylsulfamide, a metabolite of the fungicide dichlofluanid, is crucial for environmental monitoring and toxicological studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of this compound, offering high sensitivity and structural elucidation capabilities. This document provides a comprehensive application note and detailed protocols for the GC-MS analysis of N,N-Dimethyl-N'-phenylsulfamide, tailored for researchers, scientists, and professionals in drug development and environmental science.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique. The gas chromatograph separates volatile and thermally stable compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged molecules and their fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.

Experimental Protocols

This section details the necessary steps for sample preparation and instrument setup for the analysis of N,N-Dimethyl-N'-phenylsulfamide.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Protocol 1: Standard Solution Preparation

-

Stock Solution: Accurately weigh approximately 10 mg of N,N-Dimethyl-N'-phenylsulfamide reference standard and dissolve it in 10 mL of a suitable volatile organic solvent like methanol, acetone, or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.[2]

-

Internal Standard (Optional): To improve quantitative accuracy, an internal standard (e.g., Eicosane or Naphthalene-d8) can be added to each standard and sample at a constant concentration.[3][4]

-

Final Step: Transfer the solutions to 2 mL glass autosampler vials for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Water Samples) This protocol is adapted from general methods for sulfonamide extraction from environmental samples.[5][6]

-

Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5][6]

-

Sample Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of 5-10 mL/min.[5]

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[5]

-

Elution: Elute the trapped analyte with 5-10 mL of methanol or ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream, potentially with slight heating (e.g., 40°C).[7][8]

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and applications.[3][5][9]

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injector Type | Split/Splitless |

| Injector Temperature | 280°C[3] |

| Injection Mode | Splitless (1 µL injection volume)[2] |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[5][9] |

| Column Type | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane)[5][9] |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[5][9] |

| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[5] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[3][9] |

| Ion Source Temperature | 230°C[3][9] |

| Quadrupole Temperature | 150°C[3][9] |

| MS Transfer Line Temp. | 280°C[3][9] |

| Scan Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions for Quantitation | m/z 200 (Molecular Ion), m/z 45, m/z 92, m/z 136 (Fragments) |

| Solvent Delay | 3-5 minutes |

Data Presentation and Interpretation

Identification of N,N-Dimethyl-N'-phenylsulfamide is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum is characterized by its molecular ion and specific fragment ions.

Quantitative Data Summary

The following table summarizes key data for the GC-MS analysis of N,N-Dimethyl-N'-phenylsulfamide.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Exact Mass | 200.0619 Da | [10] |

| Key Fragment Ions (m/z) | 200 [M]⁺ (Molecular Ion), 136, 92, 45 | [1][10] |

Mass Spectrum Fragmentation

The electron ionization mass spectrum of N,N-Dimethyl-N'-phenylsulfamide shows a distinct fragmentation pattern. The molecular ion [M]⁺ is observed at m/z 200. Key fragmentation pathways include the loss of a dimethylamino radical, cleavage of the sulfur-nitrogen bonds, and loss of sulfur dioxide.[10]

-

m/z 200: Molecular ion [C₈H₁₂N₂O₂S]⁺.

-

m/z 136: Resulting from the loss of SO₂ (64 Da).

-

m/z 92: Formation of an anilide anion fragment [C₆H₆N]⁻ is a known pathway for N-phenyl sulfonamides.[11]

-

m/z 45: A prominent peak corresponding to the dimethylaminosulfonyl fragment or a related rearrangement product.[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate the experimental workflow and a proposed fragmentation pathway.

Caption: General workflow for the GC-MS analysis of environmental samples.

Caption: Proposed mass fragmentation pathway for N,N-Dimethyl-N'-phenylsulfamide.

References

- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]